
2-(Tributylstannyl)pyridine
Overview
Description
2-(Tributylstannyl)pyridine (CAS: 17997-47-6) is an organotin compound with the molecular formula C₁₇H₃₁NSn and a molecular weight of 368.1 g/mol. It is widely used as a synthetic building block in Stille coupling reactions, a palladium-catalyzed cross-coupling process critical for constructing carbon-carbon bonds in pharmaceuticals and specialty chemicals . The compound’s pyridine ring acts as a directing group, facilitating regioselective coupling reactions. Key applications include synthesizing heterocyclic drugs, polymers, and coordination complexes. Storage requires dry conditions at 2–8°C to prevent hydrolysis or oxidation of the tin-carbon bond .
Preparation Methods
Palladium-Catalyzed Stannylation
Direct Coupling of Pyridine Derivatives
The most widely adopted method involves Pd-mediated stannylation of 2-halopyridines with tributyltin reagents. For example, 2-iodopyridine reacts with hexabutyldistannane [(Bu₃Sn)₂] in THF under reflux, catalyzed by Pd(PPh₃)₄, to yield 2-(tributylstannyl)pyridine in 72% isolated yield after column chromatography . Key parameters include:
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Catalyst loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.
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Solvent effects : THF outperforms DMF or DMSO due to superior tin reagent solubility .
-
Temperature : Reflux conditions (66°C) prevent premature catalyst decomposition.
A modified protocol using microwave irradiation reduces reaction time from 12 h to 45 min, albeit with a slight yield drop to 68% .
Transmetallation Strategies
Lithium–Tin Exchange
Lithiation of 2-pyridinyllithium followed by transmetallation with Bu₃SnCl provides a high-purity route. In anhydrous diethyl ether at −78°C, 2-lithiopyridine (generated via n-BuLi deprotonation) reacts exothermically with Bu₃SnCl, achieving 81% yield after low-temperature crystallization . This method avoids Pd residues but requires strict moisture control.
Magnesium-Mediated Pathways
Grignard reagents (2-pyridinylmagnesium bromide) react with Bu₃SnOTf in THF at 0°C, yielding this compound in 65% yield . While less efficient than Pd catalysis, this approach is preferred for acid-sensitive substrates.
Direct Stannylation of Pyridine
Radical-Based Methods
UV-initiated radical stannylation employs 2-pyridinecarbonitrile and Bu₃SnH in benzene, producing the target compound in 58% yield after 6 h . Though lower yielding, this method avoids transition metals, making it suitable for electronic applications requiring ultra-high purity.
Reaction Optimization and Scale-Up
Solvent Screening
Comparative studies in five solvents reveal THF as optimal (Table 1):
Solvent | Yield (%) | Reaction Time (h) | Purity (% by GC-MS) |
---|---|---|---|
THF | 72 | 12 | 98.5 |
Toluene | 68 | 14 | 97.8 |
DMF | 42 | 18 | 89.1 |
DMSO | 35 | 20 | 85.3 |
Ethanol | <5 | 24 | N/A |
Catalyst Systems
Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance Pd catalyst longevity, enabling 0.1 mol% loading without yield loss .
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (hexane:EtOAc 9:1) removes tin byproducts, while subsequent Kugelrohr distillation (150°C, 0.1 mmHg) achieves >99% purity .
Spectroscopic Validation
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¹H NMR : Pyridyl protons appear as a multiplet at δ 7.2–8.5 ppm, with Bu₃Sn–CH₂ resonances at δ 0.8–1.6 ppm .
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Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 369.1 (calc. 369.14) .
Emerging Methodologies
Photoredox Catalysis
Visible-light-driven stannylation using Ir(ppy)₃ achieves 55% yield at room temperature, though requiring 24 h .
Continuous Flow Systems
Microreactor technology (0.5 mL/min flow rate) enhances heat transfer, enabling 80% yield in 30 min residence time .
Biological Activity
2-(Tributylstannyl)pyridine is an organotin compound notable for its potential applications in organic synthesis and its biological activity. The compound features a pyridine ring substituted at the 2-position with a tributylstannyl group, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and safety considerations.
- Molecular Formula : CHN
- Molecular Weight : 225.3 g/mol
- Structure : The compound consists of a pyridine ring with a tributylstannyl group attached, which enhances its reactivity in various chemical reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly through the Stille cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, making it useful in synthesizing biologically active compounds.
- Stille Cross-Coupling Reaction :
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Potential Antimicrobial Activity :
- Derivatives synthesized from this compound have shown promising antifungal activity against pathogens like Candida albicans.
- Research indicates that certain pyridine derivatives can inhibit fungal growth, suggesting potential applications in treating fungal infections.
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of pyridine derivatives synthesized from this compound. The results indicated that specific derivatives exhibited significant inhibitory effects on Candida albicans, highlighting their potential as antifungal agents.
Compound | Activity (EC50) | Reference |
---|---|---|
Pyridine Derivative A | 0.025 µM | |
Pyridine Derivative B | 0.050 µM |
Case Study 2: Synthesis of Bioactive Compounds
The synthesis of various bioactive compounds utilizing this compound was reported, demonstrating its utility as an intermediate in organic synthesis. These compounds were evaluated for their biological activities across different assays.
Safety and Toxicity Considerations
Despite its potential biological applications, this compound poses certain safety concerns due to the toxicity associated with organotin compounds. Long-term exposure may lead to adverse health effects, including endocrine disruption. Proper handling and safety protocols are essential when working with this compound .
Scientific Research Applications
Key Applications
1. Stille Coupling Reactions
2-(Tributylstannyl)pyridine is primarily utilized in Stille coupling reactions, which are essential for forming carbon-carbon bonds. This reaction involves the coupling of organostannanes with organic halides, enabling the synthesis of complex organic molecules.
- Mechanism : The compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds under mild conditions.
- Case Study : In a study by Allred and Liebeskind, the compound was successfully employed in copper-mediated cross-coupling reactions at room temperature, demonstrating its efficiency and versatility in synthetic organic chemistry .
2. Synthesis of Pharmaceuticals
This organotin compound is also a valuable building block in the pharmaceutical industry. Its reactivity allows for the introduction of pyridine moieties into drug candidates.
- Example : A patent describes its use in synthesizing novel pyridine derivatives that exhibit potential therapeutic effects against various diseases, including osteoarthritis and polymyositis .
3. Transition Metal Catalysis
This compound is used in conjunction with transition metals to facilitate various catalytic processes. Its ability to stabilize metal centers enhances reaction rates and selectivity.
- Application : It has been used in palladium-catalyzed reactions, providing an efficient pathway for synthesizing complex molecules from simpler precursors .
Data Table: Comparison of Applications
Q & A
Basic Questions
Q. What are the key synthetic protocols for preparing 2-(tributylstannyl)pyridine, and how can purity be optimized?
- Methodology : this compound is typically synthesized via Stille coupling or transmetallation reactions. For example, Pd(PPh₃)₄-catalyzed cross-coupling between pyridine derivatives and tributyltin reagents in toluene under reflux conditions yields the product . Post-synthesis, recrystallization in solvents like hexane or ethyl acetate (3×) is critical to remove residual catalysts or tin byproducts, as impurities can interfere with downstream reactions .
- Key Data :
- Typical yield: 60–85% .
- Purity after recrystallization: >98% (confirmed by NMR and mass spectrometry) .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent oxidation .
Q. How is this compound characterized to confirm structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the absence of tributyltin oxides (δ 0.8–1.6 ppm for Sn-CH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 382.17 (C₁₇H₃₁NSn) .
- Elemental Analysis : Tin content (~31%) should align with theoretical values .
Advanced Questions
Q. How do reaction conditions influence the efficiency of Stille couplings involving this compound?
- Methodology :
- Catalyst Optimization : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in aryl halide couplings due to better stability in toluene .
- Solvent Effects : Anhydrous toluene minimizes side reactions (e.g., protodestannylation), while DMF accelerates transmetallation but risks tin aggregation .
- Temperature : Reflux (110–130°C) ensures complete coupling; lower temperatures (<80°C) result in incomplete conversion .
Q. What mechanistic insights explain competing pathways in cross-coupling reactions with this compound?
- Methodology :
- Competing Pathways :
Transmetallation : Rate-limiting step dependent on Pd⁰ catalyst .
Homocoupling : Occurs if oxidative conditions (e.g., O₂) are present, forming bipyridine byproducts .
- Kinetic Analysis : Monitoring via GC-MS reveals homocoupling increases at Pd:substrate ratios >1:100 .
Q. How does the stability of this compound vary under different storage and reaction environments?
- Methodology :
- Air Sensitivity : Degrades within 24 hours under ambient conditions (Sn-C bond oxidation), confirmed by tin oxide peaks in XRD .
- Thermal Stability : Decomposes above 150°C (TGA data shows mass loss ~25% at 160°C) .
- Solution Stability : In THF, remains stable for 48 hours under argon; in DMSO, gradual decomposition occurs after 12 hours .
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and applications of 2-(Tributylstannyl)pyridine are influenced by substituents on the pyridine ring or positional isomerism. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of this compound and Derivatives
Reactivity in Cross-Coupling Reactions
- Parent Compound (this compound) : Exhibits high reactivity in Stille couplings due to the unhindered pyridine ring, enabling efficient bond formation with aryl halides or triflates. For example, it synthesizes anti-tubercular agents via Pd-catalyzed coupling .
- 4-(Tributylstannyl)pyridine : As a positional isomer, it shows distinct coordination behavior in metal complexes (e.g., Zinc porphyrins) due to altered steric and electronic environments . Its use in polymer synthesis highlights divergent applications compared to the 2-isomer .
Stability and Handling
- This compound requires strict moisture-free storage to prevent decomposition.
- Collision Cross-Section (CCS) Data : For 5-methoxy-2-(tributylstannyl)pyridine, predicted CCS values (193.2–204.0 Ų) suggest moderate molecular size, relevant for chromatographic separation or mass spectrometry .
Research Findings and Mechanistic Insights
- Stille Coupling Efficiency : Pd catalysts (e.g., PdCl₂(PPh₃)₂) mediate couplings of this compound with aryl halides at room temperature, achieving yields >90% in optimized conditions .
- Steric Effects : Bulky substituents (e.g., 3-methyl) may hinder transmetallation steps in Stille couplings, reducing reaction rates but improving regioselectivity .
Properties
IUPAC Name |
tributyl(pyridin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUURHMITDQTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345886 | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17997-47-6 | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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